molecular formula C18H17NOS2 B2802459 N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide CAS No. 895464-48-9

N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2802459
CAS No.: 895464-48-9
M. Wt: 327.46
InChI Key: TYDOSCFXXCPZBD-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide is a sulfur-containing aromatic amide derivative characterized by a benzo[b]thiophene core linked via a propanamide chain to a para-tolylthio group. This compound combines a rigid heterocyclic system (benzo[b]thiophene) with a flexible thioether-amide moiety, making it structurally unique. The benzo[b]thiophene scaffold is known for its electron-rich aromatic system, which can influence intermolecular interactions and reactivity.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c1-13-2-5-16(6-3-13)21-11-9-18(20)19-15-4-7-17-14(12-15)8-10-22-17/h2-8,10,12H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDOSCFXXCPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions of alkynes with sulfur sources.

    Introduction of the propanamide moiety: This step involves the reaction of the benzo[b]thiophene derivative with a suitable amide precursor under appropriate conditions.

    Attachment of the p-tolylthio group: This can be done through nucleophilic substitution reactions where the p-tolylthio group is introduced to the propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The p-tolylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of suitable catalysts or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[b]thiophene core may play a role in binding to the target site, while the p-tolylthio and propanamide groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Specific pharmacological or thermodynamic data for This compound are absent in the provided evidence, necessitating extrapolation from analogs.
  • Synthetic Challenges : The thioether linkage may require controlled conditions to prevent oxidation, contrasting with the stable amide bonds in 5a–5d .
  • Biological Potential: Benzo[b]thiophene derivatives are explored as kinase inhibitors or antimicrobials; the target compound’s thioether-amide motif could modulate target selectivity versus sulfonamide-based analogs .

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